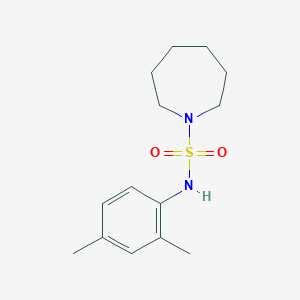

N-(2,4-dimethylphenyl)azepane-1-sulfonamide

Description

N-(2,4-Dimethylphenyl)azepane-1-sulfonamide is a sulfonamide derivative featuring a seven-membered azepane ring (C₆H₁₁N) linked to a sulfonyl group (SO₂), with the amine moiety substituted by a 2,4-dimethylphenyl group. Its molecular formula is C₁₄H₂₀N₂O₂S, with a molecular weight of 292.39 g/mol.

Properties

IUPAC Name |

N-(2,4-dimethylphenyl)azepane-1-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N2O2S/c1-12-7-8-14(13(2)11-12)15-19(17,18)16-9-5-3-4-6-10-16/h7-8,11,15H,3-6,9-10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHVRLPPKMVVPJZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NS(=O)(=O)N2CCCCCC2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.40 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dimethylphenyl)azepane-1-sulfonamide typically involves the reaction of 2,4-dimethylphenylamine with azepane-1-sulfonyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and automated systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to maximize the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dimethylphenyl)azepane-1-sulfonamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfone derivatives.

Reduction: Reduction reactions can convert the sulfonamide group to an amine group.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Electrophilic substitution reactions typically use reagents like nitric acid for nitration or halogens for halogenation.

Major Products Formed

Oxidation: Sulfone derivatives.

Reduction: Amine derivatives.

Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

N-(2,4-dimethylphenyl)azepane-1-sulfonamide has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its effects on cellular processes and signaling pathways.

Medicine: Investigated for its potential therapeutic effects in treating various inflammatory and autoimmune diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2,4-dimethylphenyl)azepane-1-sulfonamide involves its interaction with specific molecular targets and pathways. The compound exerts its effects by inhibiting enzymes involved in the inflammatory response, such as cyclooxygenase and lipoxygenase. This inhibition reduces the production of pro-inflammatory mediators, leading to decreased inflammation and immune modulation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Conformational Differences

Torsion Angles and Ring Orientations

- N-(2,4-Dimethylphenyl)-2,4-dimethylbenzenesulfonamide (I): Exhibits a C—SO₂—NH—C torsion angle of 66.5° and a dihedral angle of 41.0° between the sulfonyl and anilino benzene rings .

- Azepane vs.

Substituent Effects on Molecular Geometry

- N-(3-amino-4-fluorophenyl)azepane-1-sulfonamide: Features a fluorinated anilino group (C₁₂H₁₈FN₃O₂S; MW 287.35 g/mol). The electron-withdrawing fluorine and amino groups enhance polarity compared to the dimethylphenyl substituent in the target compound .

- N-(2,2,2-Trifluoroethyl)-1,4-diazepane-1-sulfonamide hydrochloride : Contains a trifluoroethyl group (C₇H₁₂F₃N₃O₂S·HCl; MW 321.71 g/mol). The 1,4-diazepane ring (two nitrogens) increases basicity relative to the target’s azepane (one nitrogen) .

Physicochemical Properties

Molecular Weight and Solubility

- The target compound’s dimethylphenyl group increases hydrophobicity compared to polar substituents like amino or fluorine.

- Azepane’s flexibility may improve solubility in organic solvents relative to rigid benzene sulfonamides .

Biological Activity

N-(2,4-dimethylphenyl)azepane-1-sulfonamide is a sulfonamide derivative characterized by its unique azepane ring structure and sulfonamide group. This compound has garnered attention for its potential anti-inflammatory and immunomodulatory effects, positioning it as a candidate for therapeutic applications in various inflammatory and autoimmune diseases, including inflammatory bowel disease and rheumatoid arthritis .

Chemical Structure and Synthesis

The synthesis of this compound typically involves several key steps:

- Formation of the Azepane Ring : The azepane ring is synthesized through cyclization reactions involving appropriate precursors.

- Sulfonamide Formation : The sulfonamide group is introduced via the reaction with sulfonyl chlorides under controlled conditions.

The specific structural features of this compound contribute to its distinct pharmacological properties, differentiating it from other sulfonamide derivatives. The azepane ring enhances its interaction with biological systems, influencing its biological activity.

The biological activity of this compound primarily stems from its ability to inhibit key enzymes involved in inflammatory processes. Notably, it targets:

- Cyclooxygenase (COX) : Inhibition of COX enzymes leads to a reduction in the production of pro-inflammatory mediators such as prostaglandins.

- Lipoxygenase (LOX) : Similar to COX inhibition, LOX inhibition contributes to decreased leukotriene synthesis, further mitigating inflammation.

These mechanisms highlight the compound's potential in treating conditions characterized by excessive inflammation.

Biological Activity Studies

Research studies have explored the biological activity of this compound through various methodologies:

In Vitro Studies

In vitro assays have demonstrated that this compound exhibits significant anti-inflammatory activity. For instance, studies indicate that this compound can effectively reduce the levels of inflammatory cytokines in cultured cells.

In Vivo Studies

Animal model studies have been conducted to assess the efficacy of this compound in reducing inflammation. These studies often utilize carrageenan-induced paw edema models to evaluate anti-inflammatory effects quantitatively.

| Study Type | Model Used | Key Findings |

|---|---|---|

| In Vitro | Cell cultures | Significant reduction in cytokine levels |

| In Vivo | Carrageenan-induced paw edema | Notable decrease in paw swelling compared to control |

Safety and Toxicology

Currently, there is a lack of comprehensive data regarding the safety profile and potential hazards associated with this compound. As research progresses, it will be essential to conduct toxicological assessments to establish safe usage parameters.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.